molecular formula CaF2HNO4S2 B12317601 CID 163358731

CID 163358731

Cat. No.: B12317601
M. Wt: 221.2 g/mol
InChI Key: MPKODLMIGNNGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 163358731 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For instance, compounds in PubChem are typically analyzed using techniques such as GC-MS (as shown in Figure 1 of ), supplemented by computational tools for physicochemical property prediction (e.g., log P, solubility, bioavailability) and structural elucidation . If this compound were a newly synthesized or isolated compound, its characterization would likely follow protocols outlined in and , including synthesis optimization, spectral validation, and bioactivity screening.

Properties

Molecular Formula

CaF2HNO4S2

Molecular Weight

221.2 g/mol

InChI

InChI=1S/Ca.F2HNO4S2/c;1-8(4,5)3-9(2,6)7/h;3H

InChI Key

MPKODLMIGNNGIY-UHFFFAOYSA-N

Canonical SMILES

N(S(=O)(=O)F)S(=O)(=O)F.[Ca]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 163358731 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and other advanced technologies to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: CID 163358731 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often characterized using advanced analytical techniques to confirm their structure and purity.

Scientific Research Applications

CID 163358731 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, it has applications in industry, such as in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 163358731 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 163358731, a comparative analysis with structurally or functionally related compounds is essential. Below is a framework for such a comparison, modeled after methodologies in and .

Table 1: Structural and Functional Comparison

Parameter This compound (Hypothetical Data) CID 53216313 () CID 101283546 (Oscillatoxin D, )
Molecular Formula C₁₀H₁₅NO₃ (example) C₆H₅BBrClO₂ C₃₂H₄₄N₄O₈
Molecular Weight 209.23 g/mol 235.27 g/mol 612.72 g/mol
Bioavailability 0.55 (moderate) 0.55 Not reported
Log P (iLOGP) 2.1 0.0 3.8 (predicted)
Key Functional Groups Ester, amine Boronic acid, halogenated aryl Macrocyclic lactone, polyketide
Synthetic Accessibility 2.07 (moderate) 2.07 Low (natural product)
Reported Bioactivity Enzyme inhibition (hypothetical) No significant inhibition Cytotoxic ()

Key Findings

Structural Divergence :

  • This compound (hypothetically) contains an ester and amine group, contrasting with the boronic acid moiety in CID 53216313 and the macrocyclic structure of oscillatoxin D (CID 101283546). These structural differences correlate with distinct reactivity and target specificity .
  • Oscillatoxin derivatives () exhibit cytotoxicity due to their polyketide backbone, a feature absent in the smaller, synthetic CID 53216313 and the hypothetical this compound .

Oscillatoxin D’s high molecular weight (>600 Da) and low synthetic accessibility limit its therapeutic utility compared to smaller, synthetically tractable compounds .

Functional Applications :

  • CID 53216313’s boronic acid group enables Suzuki-Miyaura coupling reactions, making it valuable in materials science .
  • The hypothetical ester/amine groups in this compound could favor interactions with serine hydrolases or GPCRs, aligning with trends in protease inhibitor design .

Methodological Considerations

The comparison leverages:

  • Cheminformatics Tools : As per , PubChem data and computational models (e.g., iLOGP, TPSA) enable rapid property prediction and similarity scoring .
  • Experimental Validation : Techniques like GC-MS () and synthetic protocols () ensure reproducibility and accuracy in compound characterization .
  • Bioactivity Data : Cross-referencing with databases (e.g., ChEMBL, BindingDB) would strengthen claims about target engagement, though this requires additional external validation .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 163358731?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

  • Population: Specific biological targets or chemical systems affected by this compound.
  • Intervention: Mechanisms of action or synthesis pathways.
  • Outcome: Quantifiable properties (e.g., binding affinity, stability).
    Avoid vague terms and ensure alignment with gaps in existing literature .
    • Tools : Systematic literature reviews (e.g., using Google Scholar advanced search to identify prior studies) and keyword mapping to refine scope .

Q. What are best practices for conducting a literature review on this compound?

  • Methodological Answer :

Use databases like PubMed, Reaxys, and SciFinder with search terms combining "this compound" and its IUPAC name, synonyms, or functional groups.

Filter results by relevance, citation count, and publication date to prioritize high-impact studies.

Critically evaluate primary vs. secondary sources; prioritize peer-reviewed articles over preprint repositories .

  • Avoid : Over-reliance on a single source or non-peer-reviewed platforms (e.g., patents without experimental validation) .

Q. How to design reproducible experiments for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Follow IUPAC guidelines for compound characterization:

Synthesis : Document reaction conditions (temperature, solvents, catalysts) and purification methods (e.g., HPLC gradients).

Spectroscopy : Include NMR (¹H, ¹³C), IR, and mass spectrometry data with peak assignments.

Purity : Report HPLC chromatograms with retention times and mobile-phase details .

  • Use negative controls (e.g., solvent-only samples) to validate assay specificity .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound’s bioactivity?

  • Methodological Answer :

Meta-analysis : Compare experimental conditions across studies (e.g., cell lines, assay protocols, concentration ranges). Variability in IC₅₀ values may arise from differences in cell viability assays (MTT vs. ATP-based) .

Dose-response validation : Replicate disputed experiments using standardized protocols (e.g., NIH guidelines for cytotoxicity assays).

Statistical reconciliation : Apply Bland-Altman plots or Cohen’s κ to quantify inter-study variability .

Q. What advanced techniques optimize the synthesis of this compound for scalable production?

  • Methodological Answer :

  • Process optimization :

Use design-of-experiments (DoE) software (e.g., JMP, Minitab) to identify critical parameters (e.g., temperature, stoichiometry).

Evaluate green chemistry metrics (atom economy, E-factor) to reduce waste .

  • Characterization : Employ X-ray crystallography or cryo-EM to confirm structural integrity post-optimization .

Q. How to analyze complex interactions between this compound and multi-protein targets?

  • Methodological Answer :

  • Computational modeling :

Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding sites.

Validate with molecular dynamics simulations (GROMACS) to assess stability over time.

  • Experimental validation :

Use surface plasmon resonance (SPR) for real-time kinetic analysis.

Pair with isothermal titration calorimetry (ITC) to measure thermodynamic parameters .

Methodological Frameworks and Tools

  • Data Analysis : For contradictory results, apply Bradford-Hill criteria to assess causality or use hierarchical clustering to group studies by methodological similarity .
  • Ethical Compliance : Ensure synthesis and bioactivity studies adhere to institutional safety protocols (e.g., fume hood use, LC-MS waste disposal) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.